molecular formula C9H6FNO B12816190 6-Fluoroisoquinolin-8-ol

6-Fluoroisoquinolin-8-ol

Cat. No.: B12816190
M. Wt: 163.15 g/mol
InChI Key: VJKQTKYEQMOQMU-UHFFFAOYSA-N
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Description

6-Fluoroisoquinolin-8-ol is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 8th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinolin-8-ol typically involves the fluorination of isoquinoline derivatives. One common method is the Skraup synthesis, which starts with 2-amino-5-fluorophenol. This compound undergoes cyclization and subsequent functional group modifications to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the selective introduction of the fluorine atom at the desired position .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoquinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinolines, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Fluoroisoquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Uniqueness: 6-Fluoroisoquinolin-8-ol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which imparts distinct chemical and biological properties. Its fluorinated nature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

6-fluoroisoquinolin-8-ol

InChI

InChI=1S/C9H6FNO/c10-7-3-6-1-2-11-5-8(6)9(12)4-7/h1-5,12H

InChI Key

VJKQTKYEQMOQMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)F)O

Origin of Product

United States

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